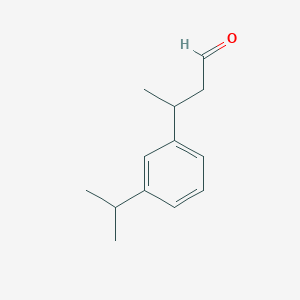

Isopropylphenylbutanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-propan-2-ylphenyl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRBQTOZYGEWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051632 | |

| Record name | beta-Methyl-3-(1-methylethyl)benzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanal, .beta.-methyl-3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

125109-85-5 | |

| Record name | Florhydral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125109-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanal, beta-methyl-3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125109855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, .beta.-methyl-3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Methyl-3-(1-methylethyl)benzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methyl-3-(1-methylethyl)benzenepropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-propan-2-ylphenyl)butanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPHENYLBUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z92022479Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropylphenylbutanal chemical properties and structure elucidation

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Isopropylphenylbutanal

This guide provides a comprehensive technical overview of this compound, a significant chiral fragrance compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into its chemical characteristics and the methodologies for its structural verification. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and self-validating understanding of the analytical processes involved.

Introduction to this compound

This compound, known by trade names such as Florhydral®, is a synthetic aromatic aldehyde prized for its powerful and fresh floral scent, reminiscent of lily-of-the-valley.[1][2] Its unique olfactory properties make it a valuable ingredient in the perfumery industry.[1][2][3] The molecule features a butanal backbone attached to a phenyl group substituted with an isopropyl group at the para position.[4] This structure, containing a chiral center, is key to its distinct fragrance profile and chemical behavior. The primary route to its synthesis involves the hydroformylation of 1,3-diisopropenylbenzene, followed by hydrogenation.[1][2][3]

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its application, handling, and analysis. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-isopropylphenyl)butanal | [4] |

| Synonyms | Florhydral®, Lily aldehyde | [1] |

| CAS Number | 125109-85-5 | [1][3] |

| Molecular Formula | C₁₃H₁₈O | [1][5] |

| Molecular Weight | 190.28 g/mol | [1][5][6] |

| Appearance | Clear colorless to pale yellow liquid | [1][2][3] |

| Odor | Powerful fresh, green, floral, lily-of-the-valley | [1][2] |

| Boiling Point | ~251.3 °C (Predicted) | [1] |

| Density | ~0.935 g/cm³ (Predicted) | [1] |

| Water Solubility | 40 mg/L at 20°C | [1] |

| LogP | 3.1 at 35°C | [1] |

| Flash Point | 120 °C (closed cup) | [6] |

These properties indicate a combustible liquid with low water solubility, characteristics that influence both its use in fragrance formulations and the selection of solvents for analytical procedures.[4][6]

Comprehensive Structure Elucidation Workflow

The definitive confirmation of a molecule's structure is a multi-faceted process requiring the integration of data from several spectroscopic techniques.[7][8] For this compound, a logical workflow involves Mass Spectrometry (MS) to determine the molecular weight and fragmentation, Infrared (IR) Spectroscopy to identify key functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy to map the carbon-hydrogen framework.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Expertise & Experience: Mass spectrometry is the initial and most crucial step for determining the molecular weight of a synthesized compound.[9] For an unknown, Electron Ionization (EI) is a robust choice as it provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The presence of a distinct molecular ion peak (M+) at m/z 190 would strongly support the successful synthesis of a compound with the formula C₁₃H₁₈O.

Trustworthiness: The fragmentation pattern provides internal validation of the structure. Aldehydes exhibit characteristic cleavage patterns that, if observed, increase confidence in the structural assignment.[10][11] Aromatic aldehydes, in particular, often show a strong molecular ion peak.[11]

Key Fragmentation Pathways for this compound:

-

α-Cleavage: The cleavage of bonds adjacent to the carbonyl group is a common pathway for aldehydes.[10][11] Loss of the aldehydic proton (H•) would result in a prominent M-1 peak at m/z 189. Loss of the larger alkyl fragment is also possible.

-

McLafferty Rearrangement: This specific rearrangement occurs in carbonyl compounds that possess a γ-hydrogen.[10][12] It involves a six-membered transition state, leading to the formation of a radical cation and a neutral alkene.

-

Benzylic Cleavage: Fragmentation at the benzylic position is highly favored due to the stability of the resulting benzyl cation. Cleavage of the bond between the isopropyl-substituted phenyl group and the butanal chain would lead to a characteristic fragment.

Sources

- 1. This compound CAS#: 125109-85-5 [m.chemicalbook.com]

- 2. This compound | 125109-85-5 [amp.chemicalbook.com]

- 3. This compound | 125109-85-5 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scent.vn [scent.vn]

- 6. chemicalbull.com [chemicalbull.com]

- 7. scribd.com [scribd.com]

- 8. jchps.com [jchps.com]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-(3-Isopropylphenyl)butanal (Florhydral®)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the synthesis of 3-(3-isopropylphenyl)butanal, a significant fragrance ingredient commercially known as Florhydral®. The document details the primary industrial manufacturing routes, including the rhodium-catalyzed hydroformylation of m-diisopropenylbenzene and the more selective hydroformylation of 1-isopropyl-3-isopropenylbenzene. Recognizing the needs of a research-oriented audience, this guide also explores viable laboratory-scale synthesis pathways, offering detailed theoretical frameworks and practical considerations for Friedel-Crafts reactions, Grignard additions, Wittig olefinations, and subsequent oxidation/reduction sequences. Each proposed step is explained with a focus on the underlying chemical principles and experimental causality. Furthermore, this guide includes a thorough characterization of the target molecule and its key intermediates, supported by spectroscopic data. The aim is to provide a holistic resource that is both conceptually robust and practically applicable for professionals in the fields of organic synthesis and fragrance chemistry.

Introduction: The Olfactive Significance of 3-(3-Isopropylphenyl)butanal

3-(3-Isopropylphenyl)butanal, marketed as Florhydral®, is a synthetic aldehyde prized in the fragrance industry for its fresh, floral, and green aroma, often reminiscent of lily-of-the-valley.[1][2] Its unique olfactory profile, combined with its stability and substantivity, has made it a valuable component in a wide array of perfumery applications, from fine fragrances to functional products like soaps and detergents.[3] The molecule possesses a chiral center at the β-position to the aldehyde, and its enantiomers exhibit distinct scent characteristics, underscoring the importance of stereochemistry in fragrance perception.[1] This guide delves into the chemical pathways leading to this important fragrance molecule, providing a detailed examination of both industrial and laboratory-scale synthetic strategies.

Industrial Synthesis Pathways: A Tale of Two Hydroformylations

The commercial production of 3-(3-isopropylphenyl)butanal is dominated by two primary routes, both of which leverage the power of hydroformylation, a catalytic process that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond.

Pathway A: Hydroformylation of m-Diisopropenylbenzene

This is the most established industrial method for synthesizing the immediate precursor to 3-(3-isopropylphenyl)butanal.[1] The synthesis can be conceptually broken down into three main stages:

Stage 1: Synthesis of m-Diisopropylbenzene

The synthesis of the starting material, m-diisopropylbenzene, is typically achieved through the Friedel-Crafts alkylation of cumene with propylene.[4] This reaction is generally carried out using a solid acid catalyst, such as a zeolite, to favor the formation of the meta and para isomers over the ortho isomer.[4] The resulting mixture of diisopropylbenzene isomers is then separated by fractional distillation. To maximize the yield of the desired meta isomer, the unwanted para isomer can be isomerized to a mixture of m- and p-diisopropylbenzene and recycled back into the separation process.[5][6]

Stage 2: Dehydrogenation to m-Diisopropenylbenzene

The m-diisopropylbenzene is then dehydrogenated to form m-diisopropenylbenzene. This is a high-temperature process, typically carried out in the vapor phase over a catalyst, often iron oxide-based.[1][7]

Stage 3: Hydroformylation and Hydrogenation

The final two steps involve the hydroformylation of m-diisopropenylbenzene, followed by the hydrogenation of the remaining double bond. The hydroformylation is a critical step, catalyzed by a rhodium complex, such as RhH(CO)(PPh₃)₃, under high pressure of syngas (a mixture of carbon monoxide and hydrogen).[1] This reaction yields 3-(3-isopropenylphenyl)butanal as the primary product. A key challenge in this step is to control the reaction to favor mono-hydroformylation and minimize the formation of the dialdehyde byproduct.[5] The subsequent hydrogenation of the isopropenyl group to an isopropyl group is typically carried out using a palladium on carbon (Pd/C) catalyst to yield the final product, 3-(3-isopropylphenyl)butanal.[3]

Experimental Protocol: Hydroformylation of m-Diisopropenylbenzene (Industrial Approach) [8]

A mixture of m-diisopropenylbenzene, a rhodium catalyst (e.g., 0.0918 g of RhHCO(PPh₃)₃), a phosphine ligand (e.g., 20 g of triphenylphosphine), and stabilizers (e.g., 0.2 g butylated hydroxytoluene and 0.1 g NaHCO₃) is heated in a high-pressure reactor. The reactor is pressurized with hydrogen (250 psi) and carbon monoxide (250 psi). The reaction is maintained at 110°C for several hours, followed by an increase in temperature to 140°C. The crude product, containing 3-(3-isopropenylphenyl)butanal, is then purified by fractional distillation. The subsequent hydrogenation of the purified intermediate is carried out using a standard catalytic hydrogenation procedure.

Pathway B: Hydroformylation of 1-Isopropyl-3-isopropenylbenzene

An alternative and often preferred industrial route involves the hydroformylation of 1-isopropyl-3-isopropenylbenzene.[5] This pathway offers improved chemo- and regioselectivity, leading to a higher yield of the desired product and fewer byproducts.[5]

The synthesis of the starting material, 1-isopropyl-3-isopropenylbenzene, can be achieved through the partial dehydrogenation of m-diisopropylbenzene or through other synthetic routes. The subsequent hydroformylation directly yields 3-(3-isopropylphenyl)butanal.

Laboratory-Scale Synthesis: A Modular Approach

For research and development purposes, alternative, more modular synthetic routes can be employed. These pathways offer greater flexibility and may be more amenable to the synthesis of analogues and derivatives.

Friedel-Crafts Acylation Approach

A plausible laboratory-scale synthesis can be designed starting from cumene, utilizing a Friedel-Crafts acylation as a key step to introduce the butanoyl side chain in a masked form.

Conceptual Workflow:

Figure 1: Friedel-Crafts Acylation and Subsequent Transformations.

Step-by-step Methodology:

-

Friedel-Crafts Acylation of Cumene: Cumene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 3-isopropylacetophenone.[8] The meta director effect of the isopropyl group will favor the formation of the desired isomer.

-

Reformatsky Reaction: The resulting ketone, 3-isopropylacetophenone, can undergo a Reformatsky reaction with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc dust.[9][10] This reaction forms a β-hydroxy ester.

-

Dehydration and Reduction: The β-hydroxy ester can be dehydrated to the corresponding α,β-unsaturated ester, which is then reduced to the allylic alcohol, 3-(3-isopropylphenyl)but-2-en-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Oxidation and Hydrogenation: The allylic alcohol is then oxidized to the α,β-unsaturated aldehyde, 3-(3-isopropylphenyl)but-2-enal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC). Finally, selective hydrogenation of the carbon-carbon double bond using a catalyst like palladium on carbon (Pd/C) yields 3-(3-isopropylphenyl)butanal.

Grignard Reaction Strategy

Another versatile laboratory approach involves the use of a Grignard reagent to construct the carbon skeleton of the target molecule.

Conceptual Workflow:

Figure 2: Grignard-based Synthesis Pathway.

Step-by-step Methodology:

-

Grignard Reagent Formation: The synthesis would commence with the preparation of 3-isopropylphenylmagnesium bromide from 3-bromocumene and magnesium turnings in an anhydrous ether solvent.[11][12]

-

Grignard Addition: The Grignard reagent is then reacted with crotonaldehyde in a 1,4-conjugate addition reaction, which, after an aqueous workup, would yield 3-(3-isopropylphenyl)butan-1-ol.

-

Oxidation: The final step is the oxidation of the primary alcohol to the corresponding aldehyde.[13] This can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), to avoid over-oxidation to the carboxylic acid.

Wittig Reaction Approach

The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds and can be strategically employed in the synthesis of an unsaturated precursor to 3-(3-isopropylphenyl)butanal.[14][15]

Conceptual Workflow:

Figure 3: Wittig Reaction for Intermediate Synthesis.

Step-by-step Methodology:

-

Ylide Formation: An appropriate phosphonium ylide is prepared by reacting ethyltriphenylphosphonium bromide with a strong base like n-butyllithium.[16]

-

Wittig Reaction: The ylide is then reacted with 3-isopropylbenzaldehyde to form 1-(3-isopropylphenyl)prop-1-ene.

-

Hydroformylation: The resulting alkene can then be subjected to hydroformylation to introduce the butanal functionality.

Characterization and Analytical Data

The identity and purity of 3-(3-isopropylphenyl)butanal and its intermediates are confirmed using a combination of spectroscopic techniques.

Table 1: Physicochemical Properties of 3-(3-Isopropylphenyl)butanal

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O | [17][18] |

| Molecular Weight | 190.28 g/mol | [17][18] |

| CAS Number | 125109-85-5 | [17][18] |

| Appearance | Colorless to pale yellow liquid | [18] |

| Boiling Point | 251.3 °C at 760 mmHg | [18] |

| Density | 0.935–0.954 g/cm³ at 25°C | [18] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group protons (a doublet and a septet), the methyl group on the butyral chain (a doublet), the methylene protons adjacent to the aldehyde (a multiplet), and the aldehydic proton (a triplet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbons of the isopropyl group, the carbons of the butanal chain, and the carbonyl carbon of the aldehyde group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1725 cm⁻¹ corresponding to the C=O stretching of the aldehyde. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak at m/z = 190. The fragmentation pattern will likely involve cleavage at the benzylic position and loss of small neutral molecules.[19][20][21]

Conclusion

The synthesis of 3-(3-isopropylphenyl)butanal is a well-established industrial process, primarily relying on the hydroformylation of readily available petrochemical feedstocks. This guide has detailed the key industrial pathways and has also provided a comprehensive overview of plausible laboratory-scale syntheses. By understanding the underlying principles of Friedel-Crafts, Grignard, and Wittig reactions, researchers can devise flexible and efficient routes to this important fragrance molecule and its analogues. The provided conceptual workflows and experimental considerations serve as a valuable resource for synthetic chemists in both academic and industrial settings.

References

- US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google P

-

Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery - Scentspiracy. (URL: [Link])

-

Reformatsky Reaction | NROChemistry. (URL: [Link])

-

The Phenylpropanals—Floral Aromatic Aldehydes fragrance - Perfumer & Flavorist. (URL: [Link])

-

Hydroformylation of m-diisopropenylbenzene and 1-isopropyl-3-isopropenylbenzene for the preparation of the fragrance Florhydral((R)) | Request PDF - ResearchGate. (URL: [Link])

-

Wittig Reaction - Chemistry LibreTexts. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Grignard Reaction. (URL: [Link])

-

Synthesis of meta-diisopropylbenzene - PrepChem.com. (URL: [Link])

- EP1803700A2 - Method for the dehydrogenation of diisopropyl benezene - Google P

-

Oxidation butan-1-ol to butanal using a Fenton's oxidising system Part 1 MVI 0277. (URL: [Link])

-

The Wittig Reaction Lab Report - EduBirdie. (URL: [Link])

-

-

A Solvent Free Wittig Reaction. (URL: [Link])

-

-

Reformatsky Reaction Mechanism Explained | PDF | Solvent | Chemical Substances - Scribd. (URL: [Link])

-

The Wittig Reaction: Synthesis of Alkenes. (URL: [Link])

-

floral butanal florhydral (Givaudan) - The Good Scents Company. (URL: [Link])

-

Sonochemical Reformatsky Reaction Using Indium - SciSpace. (URL: [Link])

-

Florhydral | C13H18O | CID 86209 - PubChem - NIH. (URL: [Link])

-

Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery - Scentspiracy. (URL: [Link])

-

Process for the synthesis and purification diisopropenylbenzene - European Patent Office - EP 0155223 A1. (URL: [Link])

-

The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - NIH. (URL: [Link])

-

Selective Isomerization of p-Diisopropylbenzene to m-Diisopropylbenzene Over Metal Modified Hβ Zeolites | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of 1-Phenylethanol: A Grignard Reaction. (URL: [Link])

-

3-(3-Isopropylphenyl)butanal - SIELC Technologies. (URL: [Link])

-

mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

A Snippet of Grignard Reagent's Histroy. (URL: [Link])

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

floral butanal florhydral (Givaudan) - The Good Scents Company. (URL: [Link])

-

China Florhydral CAS 125109-85-5 factory and suppliers | Springchem. (URL: [Link])

-

Florhydral® (CAS N° 125109-85-5) - ScenTree. (URL: [Link])

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (URL: [Link])

-

F322: Chains, Energy and Resources 2.2.3 Modern Analytical Techniques - Physics & Maths Tutor. (URL: [Link])

-

4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem. (URL: [Link])

- CN105646220A - Synthesizing method of propiophenone compound - Google P

Sources

- 1. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]

- 2. US2817687A - Preparation of m- and p-diisopropyl-benzene - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. EP1803700A2 - Method for the dehydrogenation of diisopropyl benezene - Google Patents [patents.google.com]

- 8. Cas 645-13-6,4'-Isopropylacetophenone | lookchem [lookchem.com]

- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 10. scribd.com [scribd.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 16. community.wvu.edu [community.wvu.edu]

- 17. Florhydral | C13H18O | CID 86209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scribd.com [scribd.com]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to Isopropylphenylbutanal (CAS 125109-85-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylphenylbutanal, registered under CAS number 125109-85-5, is a synthetic aldehyde primarily utilized as a fragrance ingredient. Its characteristic fresh, floral, and green aroma has made it a staple in the perfume industry.[1][2] However, its chemical structure, possessing both a reactive aldehyde moiety and a substituted aromatic ring, presents a broader potential for applications beyond cosmetics, warranting a closer examination by the scientific research and drug development communities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, analytical methodologies for its characterization, and explores its potential biological activities based on the broader class of phenylpropanoids.

Chemical Identity and Physical Properties

This compound is also known by several synonyms, including Florhydral®, 3-(3-Isopropylphenyl)butanal, and β-Methyl-3-(1-methylethyl)benzenepropanal.[3][4] It is a chiral molecule, existing as a racemic mixture in its commercial form.[5] The compound is a clear, colorless to pale yellow liquid with a distinct floral, green odor reminiscent of lily-of-the-valley.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 125109-85-5 | [4] |

| Molecular Formula | C₁₃H₁₈O | [4] |

| Molecular Weight | 190.28 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Odor | Floral, green, fresh, lily-of-the-valley | [1][6] |

| Boiling Point | 251.3 ± 9.0 °C (Predicted) | [6] |

| Flash Point | 67.78 °C (154.00 °F) | [7] |

| Density | 0.935 ± 0.06 g/cm³ (Predicted) | [6] |

| Water Solubility | 40 mg/L at 20°C | [6] |

| LogP | 3.1 at 35°C | [6] |

Spectroscopic and Analytical Data

Spectroscopic Data (Predicted)

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation. Predicted NMR data can be found in chemical databases.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the range of 1720-1740 cm⁻¹.[9] Other significant peaks would include those for C-H stretching of the alkyl and aromatic groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 190.[10] Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and cleavage of the C-C bond adjacent to the carbonyl group.[11]

Analytical Methodologies

The quantitative and qualitative analysis of this compound can be achieved through various chromatographic techniques.

A common method for the analysis of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC with UV detection.[12][13][14]

Illustrative HPLC Protocol for Aldehyde Analysis:

-

Derivatization: React the sample containing this compound with a solution of DNPH in a suitable solvent (e.g., acetonitrile) to form the corresponding hydrazone.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.[12]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common mobile phase.[12]

-

Flow Rate: A flow rate of approximately 1.0 mL/min is standard.[15]

-

Detection: UV detection at a wavelength of around 360 nm is suitable for the DNPH derivatives.[12]

-

-

Quantification: A calibration curve is generated using standards of the this compound-DNPH derivative of known concentrations.

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another effective technique for the analysis of volatile compounds like this compound.[16][17][18]

General GC Protocol:

-

Sample Preparation: Dilute the sample in a suitable low-boiling solvent.[19]

-

Chromatographic Separation:

-

Column: A column with a non-polar or intermediate polarity stationary phase is typically employed.[18]

-

Carrier Gas: Nitrogen or helium is commonly used as the carrier gas.[18]

-

Temperature Program: A temperature gradient is often used to ensure good separation of components.

-

Injection: A split/splitless injector is standard.

-

-

Detection: FID provides quantitative data, while MS allows for both quantification and structural identification based on the fragmentation pattern.[16]

Synthesis of this compound

The primary industrial synthesis of this compound involves a two-step process starting from m-diisopropenylbenzene.[2][6]

Figure 1: General synthesis pathway for this compound.

An alternative synthetic route involves the hydroformylation of 1-isopropyl-3-isopropenylbenzene.[20] The causality behind these experimental choices lies in the efficiency and selectivity of the catalytic reactions. Rhodium-based catalysts are favored for hydroformylation due to their high activity and selectivity towards the desired aldehyde product.[2] Subsequent hydrogenation is a standard method for reducing the remaining double bond to yield the final saturated aldehyde.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its aldehyde functional group and the substituted aromatic ring.

Reactivity of the Aldehyde Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack.[21][22][23][24]

Figure 2: General mechanism of nucleophilic addition to an aldehyde.

This reactivity allows for a wide range of chemical transformations, including:

-

Formation of Hydrates: In the presence of water, an equilibrium can be established to form a geminal diol.[21]

-

Formation of Cyanohydrins: Reaction with hydrogen cyanide yields cyanohydrins, which are versatile synthetic intermediates.[23]

-

Reactions with Amines: Primary amines react to form imines.[23]

Reactivity of the Aromatic Ring

The isopropyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[25] However, the butanal side chain is a deactivating, meta-directing group. The overall regioselectivity of electrophilic aromatic substitution on this compound will be a result of the interplay between these two substituents.[26][27][28]

Potential Biological Activities and Applications in Drug Development

While this compound itself is primarily used in fragrances, the broader class of phenylpropanoids and their derivatives have been shown to possess a wide range of biological activities.[1][3][29][30] These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[29]

The presence of the aldehyde functional group in this compound makes it a candidate for derivatization to explore new therapeutic agents. For instance, the synthesis of novel compounds through reactions at the aldehyde could lead to the development of molecules with enhanced biological activity.[30]

Potential Research Directions:

-

Antimicrobial Studies: In vitro studies could be conducted to assess the antimicrobial activity of this compound and its derivatives against a panel of pathogenic bacteria and fungi.[31][32]

-

Antioxidant Assays: The antioxidant potential could be evaluated using standard assays such as DPPH and ABTS.[33]

-

Cytotoxicity Screening: In vitro cytotoxicity assays using various cancer cell lines could reveal potential anticancer properties.[34]

-

Enzyme Inhibition Studies: The molecule could be screened for its ability to inhibit specific enzymes relevant to disease pathways.

Safety and Toxicology

This compound is classified as a skin and eye irritant and a potential skin sensitizer.[10] It is also considered toxic to aquatic life with long-lasting effects.[10] For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized fragrance ingredient with a defined set of physical and chemical properties. Its synthesis is well-established, and its reactivity offers opportunities for further chemical exploration. For researchers and drug development professionals, the true potential of this compound may lie in its use as a scaffold for the synthesis of novel bioactive compounds, leveraging the known biological activities of the broader phenylpropanoid class. Further investigation into its biological properties and those of its derivatives is warranted to unlock its full potential beyond the realm of perfumery.

References

-

Aldehydes and Ketones: Nucleophilic Addition Reactions. (n.d.). Study.com. Retrieved from [Link]

-

Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved from [Link]

-

A New Enantioselective Catalytic Route to Florhydral®. (2025, August 10). ResearchGate. Retrieved from [Link]

-

What are nucleophilic addition reactions in the context of aldehydes and ketones? (n.d.). CK-12 Foundation. Retrieved from [Link]

-

Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 60(16), 2655–2675. Retrieved from [Link]

-

Nucleophilic Addition reactions. (2020, July 26). BYJU'S. Retrieved from [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

-

Reichling, J., Merkel, B., & Hofmeister, P. (1991). Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. Journal of natural products, 54(5), 1416–1418. Retrieved from [Link]

-

Bioevaluation and molecular docking analysis of novel phenylpropanoid derivatives as potent food preservative and anti-microbials. (2021, January 13). PubMed Central. Retrieved from [Link]

-

Florhydral. (n.d.). PubChem. Retrieved from [Link]

-

Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials. (n.d.). Semantic Scholar. Retrieved from [Link]

-

High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Determination of Formaldehyde in Different Brands of Perfumes by High Performance Liquid Chromatography. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

-

22.4: Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

Determination of formaldehyde, acetaldehyde and glutaraldehyde in cosmetics by high- performance liquid chromatography. (2019, October 8). IJIET. Retrieved from [Link]

-

Method for the determination fo aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! (2018, May 9). YouTube. Retrieved from [Link]

-

Solved e electrophilic aromatic substitution of. (2019, March 2). Chegg.com. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved from [Link]

-

floral butanal florhydral (Givaudan). (n.d.). The Good Scents Company. Retrieved from [Link]

-

Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved from [Link]

-

China Florhydral CAS 125109-85-5 factory and suppliers. (n.d.). Springchem. Retrieved from [Link]

-

mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Gas Chromatography. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

-

CARB Standard Operating Procedure for the Determination of Compounds Found in Consumer Products Using Gas Chromatography. (2023, November 16). California Air Resources Board. Retrieved from [Link]

-

infrared spectrum of butanal. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

3-(3-ISOPROPYLPHENYL)BUTANAL. (n.d.). United Aromatics. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound. Retrieved from [Link]

-

1H NMR SDBS-HR2014-02969NS. (2015, January 6). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

The Phenylpropanals—Floral Aromatic Aldehydes fragrance. (n.d.). Perfumer & Flavorist. Retrieved from [Link]

-

Gas chromatographic methods for residual solvents analysis. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Preliminary tests on in vitro activity of different pure and commercial compounds against Saprolegnia spp. (2017, September 6). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

-

Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

First Phytochemical Profiling and In-Vitro Antiprotozoal Activity of Essential Oil and Extract of Plagiochila porelloides. (2023, January 7). MDPI. Retrieved from [Link]

-

Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. (n.d.). MDPI. Retrieved from [Link]

-

Method 8041A: Phenols by Gas Chromatography. (n.d.). EPA. Retrieved from [Link]

-

In-vitro and in-vivo Antioxidant Activity of the Butanolic Extract from the Stem of Ephedra alte. (n.d.). Preprints.org. Retrieved from [Link]

Sources

- 1. Phenylpropanoid Derivatives and Their Role in Plants’ Health and as antimicrobials | Semantic Scholar [semanticscholar.org]

- 2. Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. researchgate.net [researchgate.net]

- 4. China Florhydral CAS 125109-85-5 factory and suppliers | Springchem [sprchemical.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. This compound | 125109-85-5 [chemicalbook.com]

- 7. floral butanal, 125109-85-5 [thegoodscentscompany.com]

- 8. Page loading... [guidechem.com]

- 9. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Florhydral | C13H18O | CID 86209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. auroraprosci.com [auroraprosci.com]

- 13. ijiet.com [ijiet.com]

- 14. epa.gov [epa.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. iptsalipur.org [iptsalipur.org]

- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 18. orientjchem.org [orientjchem.org]

- 19. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 21. study.com [study.com]

- 22. ck12.org [ck12.org]

- 23. byjus.com [byjus.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Solved e electrophilic aromatic substitution of | Chegg.com [chegg.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Bioevaluation and molecular docking analysis of novel phenylpropanoid derivatives as potent food preservative and anti-microbials - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of Florhydral Enantiomers and Their Specific Rotations

Abstract

Florhydral®, chemically known as 3-(3-isopropylphenyl)butanal, is a cornerstone synthetic aldehyde in modern perfumery, prized for its fresh, powerful, and naturalistic lily-of-the-valley (muguet) character.[1][2] As a chiral molecule, it exists in two non-superimposable mirror-image forms—enantiomers—which possess dramatically different olfactory profiles.[3] While the commercial product is a racemic mixture, the ability to separate, identify, and characterize the individual (+)-(S) and (–)-(R) enantiomers is critical for advanced fragrance design, quality control, and linking molecular structure to olfactory perception. This guide provides a comprehensive technical framework for the analytical separation of Florhydral enantiomers, the determination of their specific rotation, and an interpretation of their distinct properties. It is intended for researchers, analytical scientists, and drug development professionals who require robust methodologies for chiral compound analysis.

Introduction: The Significance of Chirality in Fragrance Chemistry

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. In the life sciences, the differential interaction of enantiomers with chiral biological receptors is a well-established principle, leading to profound differences in pharmacology and toxicology. This same principle governs the sense of smell. Olfactory receptors are chiral proteins, and as such, they can exhibit stereospecificity, binding preferentially with one enantiomer over the other.[4] This results in enantiomers of the same molecule potentially having different scent characters, intensities, or both.

Florhydral® (CAS 125109-85-5) possesses a single stereocenter at the β-carbon relative to the aldehyde group, giving rise to (+)-(S) and (–)-(R) enantiomers.[2][3] While commercially produced as a racemate via the hydroformylation of 1,3-diisopropenylbenzene, the distinct scent profiles of its constituent enantiomers make their individual characterization a subject of significant interest.[2][4] Understanding these differences allows perfumers to fine-tune fragrance compositions, achieving unique effects that are not possible with the racemic mixture alone.

Olfactory and Physicochemical Properties of Florhydral Enantiomers

The two enantiomers of Florhydral have been isolated and their olfactory properties evaluated, revealing a remarkable divergence that underscores the importance of stereochemistry in olfaction. The key distinguishing features are summarized in the table below.

| Property | (+)-(S)-Florhydral | (–)-(R)-Florhydral | Racemic Florhydral® |

| Chemical Name | (+)-(S)-3-(3-Isopropylphenyl)butanal | (–)-(R)-3-(3-Isopropylphenyl)butanal | (±)-3-(3-Isopropylphenyl)butanal |

| CAS Number | 125109-85-5 | 125109-85-5 | 125109-85-5 |

| Molecular Formula | C₁₃H₁₈O | C₁₃H₁₈O | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol | 190.28 g/mol | 190.28 g/mol |

| Odor Profile | More green, less watery, powerful floral[3][4] | Marine, plastic undertones, less intense floral[3][4] | Balanced fresh, green, watery floral (muguet)[1][4] |

| Odor Threshold | 0.035 ng/L air [3][4] | 0.88 ng/L air [3][4] | 0.07 ng/L air[2] |

| Specific Rotation [α] | Not Publicly Available | Not Publicly Available | 0° (by definition) |

Note: Specific rotation values for the pure enantiomers are not available in the public domain literature. The determination of these values requires the isolation of each enantiomer, as detailed in the protocols below.

The most striking difference lies in the odor threshold; the (+)-(S)-enantiomer is approximately 25 times more potent than the (–)-(R)-enantiomer.[3][4] This significant disparity highlights that the characteristic powerful scent of racemic Florhydral® is predominantly contributed by the (+)-(S) form.

Enantioselective Separation by Chiral Gas Chromatography (GC)

For volatile and semi-volatile compounds like Florhydral, chiral gas chromatography is the analytical method of choice for enantiomeric separation and quantification. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

Principle of Separation

The causality behind the separation lies in the formation of transient, diastereomeric complexes between the Florhydral enantiomers and the chiral selector of the CSP. Cyclodextrin derivatives are commonly used as CSPs in gas chromatography for their ability to form inclusion complexes with guest molecules.[5] The three-dimensional structure of the cyclodextrin cavity provides a chiral environment. One enantiomer will fit more favorably into this environment than the other, resulting in a stronger interaction and a longer retention time on the column. This difference in interaction energy is what allows for the resolution of the two enantiomers.

Experimental Workflow: Chiral GC Analysis

The logical flow for analyzing the enantiomeric composition of a Florhydral sample is depicted below.

Caption: Workflow for Chiral GC Analysis of Florhydral.

Protocol: Enantiomeric Purity of Florhydral by Chiral GC

This protocol is a self-validating system designed to ensure accuracy and reproducibility.

1. Instrumentation and Consumables:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral Capillary Column: A cyclodextrin-based column, such as a Betadex or Gammadex derivative (e.g., Rt-βDEXsm), is recommended for resolving floral aldehydes.

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Solvent: Hexane or Isopropanol, HPLC grade.

-

Sample: Racemic Florhydral® standard and the sample to be analyzed.

2. Chromatographic Conditions (Starting Point):

-

Injection Port: 250°C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min Helium.

-

Oven Program: 60°C hold for 2 min, ramp at 2°C/min to 180°C, hold for 5 min. (Note: This program must be optimized to achieve baseline resolution.)

-

Detector (FID): 250°C

3. System Suitability Test (SST):

-

Rationale: Before analyzing any samples, the chromatographic system's performance must be verified. This ensures that the system is capable of producing accurate and precise results.

-

Procedure:

-

Prepare a dilute solution of racemic Florhydral® (e.g., 100 µg/mL in hexane).

-

Inject this solution six consecutive times.

-

Acceptance Criteria:

-

The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.

-

The relative standard deviation (RSD) of the peak areas for each enantiomer across the six injections should be ≤ 2.0%.

-

The tailing factor for each peak should be between 0.8 and 1.5.

-

-

-

Trustworthiness: If the SST fails, the analytical run is invalid. This prevents the reporting of unreliable data. Troubleshooting of the instrument or method parameters is required before proceeding.

4. Sample Analysis:

-

Prepare the unknown sample at a concentration similar to the racemic standard.

-

Inject the sample into the GC system.

-

Identify the enantiomer peaks based on their retention times relative to the standard injection.

5. Calculation of Enantiomeric Excess (% ee):

-

Integrate the peak areas for the (+)-(S) and (–)-(R) enantiomers.

-

Calculate the % ee using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Characterization by Specific Rotation

Specific rotation, denoted as [α], is a fundamental physicochemical property of a chiral compound.[6] It is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific concentration and path length at a defined temperature and wavelength.[6] The measurement is performed using a polarimeter. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[6] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.

Experimental Workflow: Polarimetry

The process of determining the specific rotation of a pure, isolated Florhydral enantiomer is outlined below.

Caption: Workflow for Determining Specific Rotation.

Protocol: Determination of Specific Rotation

This protocol requires an enantiomerically pure sample of Florhydral, which can be obtained via enantioselective synthesis or preparative chiral chromatography.[7]

1. Instrumentation and Materials:

-

High-precision polarimeter with a sodium lamp (D-line, λ = 589 nm).

-

Polarimeter cell of a known path length (e.g., 1.0 dm), thermostatted.

-

Analytical balance.

-

Volumetric flasks, Class A.

-

Solvent: Ethanol (95%) or Chloroform, spectroscopic grade.

-

Enantiomerically pure (>99% ee) sample of (+)-(S)- or (–)-(R)-Florhydral.

2. Procedure:

-

Temperature Equilibration: Set the polarimeter's thermostat to a standard temperature, typically 20°C or 25°C. Allow the instrument and solvent to equilibrate.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the pure Florhydral enantiomer.

-

Quantitatively transfer it to a 10.0 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly. This creates a concentration (c) of approximately 1 g/100 mL.

-

-

Blank Measurement (Self-Validation):

-

Rinse the polarimeter cell with the pure solvent several times, then fill it, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and take a reading. This value should be zeroed out to correct for any solvent activity or cell imperfections. This step is critical for trustworthiness.

-

-

Sample Measurement:

-

Rinse the cell with a small amount of the sample solution before filling it completely.

-

Place the sample cell in the polarimeter and record the observed optical rotation (α). Take at least five readings and average them.

-

3. Calculation of Specific Rotation:

-

Use Biot's Law to calculate the specific rotation [α]: [α]ᵀλ = α / (l * c) Where:

-

[α]ᵀλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL). (Note: If concentration is in g/100mL, the formula is [α] = (100 * α) / (l * c)).

-

4. Reporting:

-

The result must be reported with all experimental conditions, for example: [α]²⁰D = +X.X° (c 1.0, Ethanol). This notation indicates the measurement was taken at 20°C using the sodium D-line, with a concentration of 1.0 g/100 mL in ethanol, and the rotation was dextrorotatory.

Conclusion

The characterization of Florhydral enantiomers provides a clear and compelling case for the importance of stereochemical analysis in the fragrance industry. The profound difference in potency and character between the (+)-(S) and (–)-(R) forms demonstrates that control over enantiomeric composition is a powerful tool for innovation. The robust analytical techniques of chiral gas chromatography and polarimetry are essential for both quality control of existing materials and the research and development of novel, enantiomerically pure fragrance ingredients. By applying the validated protocols detailed in this guide, scientists can ensure the accuracy and integrity of their data, contributing to a deeper understanding of the structure-activity relationships that govern our sense of smell.

References

-

Scentspiracy. (2025). Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. Available at: [Link]

-

ResearchGate. (2007). Biocatalysed synthesis of the enantiotners of the floral odorant Florhydral (R). Available at: [Link]

-

ScenTree. Florhydral® (CAS N° 125109-85-5). Available at: [Link]

-

Leffingwell, J.C. The Florhydrals®. Leffingwell & Associates. Available at: [Link]

-

PhytoChemia. (2022). Optical rotation: application to oils analysis. Available at: [Link]

-

Bougas, L., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances. Available at: [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Available at: [Link]

-

Givaudan. Florhydral™. Available at: [Link]

-

Wikipedia. Optical rotation. Available at: [Link]

-

Bougas, L., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Florhydral™ | Givaudan [givaudan.com]

- 2. ScenTree - Florhydral® (CAS N° 125109-85-5) [scentree.co]

- 3. The Florhydrals® [leffingwell.com]

- 4. Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of beta-Methyl-3-(1-methylethyl)benzenepropanal

This guide provides a comprehensive analysis of beta-Methyl-3-(1-methylethyl)benzenepropanal, a substituted aromatic aldehyde, through the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document is structured to provide not only the spectral data but also the underlying scientific principles and experimental causality, offering researchers and drug development professionals a robust framework for the structural elucidation of similar organic molecules.

Introduction and Molecular Structure

beta-Methyl-3-(1-methylethyl)benzenepropanal, with the molecular formula C₁₄H₂₀O, is an aromatic aldehyde of interest in various chemical fields. Accurate structural confirmation is paramount for its application and requires a multi-faceted analytical approach. By combining NMR, IR, and MS, we can unambiguously determine its constitution, connectivity, and functional group arrangement. Each technique offers a unique and complementary piece of the structural puzzle.[1]

The structural formula is presented below, with atoms systematically numbered to facilitate the discussion of NMR spectral data.

Caption: Molecular structure of beta-Methyl-3-(1-methylethyl)benzenepropanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and signal splitting, we can deduce the precise connectivity of atoms.[2]

¹H NMR Spectroscopy: Probing the Proton Environments

Expertise & Experience: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets expected in the aromatic and aliphatic regions of this molecule. The causality is simple: a stronger external magnetic field spreads the signals further apart, reducing spectral overlap and allowing for more accurate interpretation of coupling constants.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H10 (Aldehyde) | 9.5 - 10.1 | Triplet (t) | 1H | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom and appears in a characteristic downfield region.[3][4][5] It will be split by the two adjacent C8 protons. |

| Aromatic (C1, C2, C4, C5) | 7.0 - 7.4 | Multiplet (m) | 4H | Protons on the benzene ring appear in this region. Due to the substitution pattern, they are not equivalent and will show complex splitting.[6] |

| H12 (Isopropyl) | 2.8 - 3.1 | Septet (sept) | 1H | This methine proton is split by the six equivalent protons of the two methyl groups (C13, C14), resulting in a septet (n+1 = 6+1 = 7). |

| H8 (α-CH₂) | 2.7 - 2.9 | Multiplet (m) | 2H | These protons are adjacent to the aldehyde group and the chiral center at C7, making them diastereotopic and chemically non-equivalent. They will show complex splitting from coupling to H7 and H10. |

| H7 (β-CH) | 2.5 - 2.8 | Multiplet (m) | 1H | This methine proton is at a chiral center and is coupled to protons on C8 and C11, leading to a complex multiplet. |

| H13, H14 (Isopropyl CH₃) | ~1.25 | Doublet (d) | 6H | These two methyl groups are equivalent and are split by the single H12 proton into a doublet. |

| H11 (β-CH₃) | ~1.15 | Doublet (d) | 3H | This methyl group is split by the single H7 proton into a doublet. |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Trustworthiness: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals.[7]

-

-

Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

Trustworthiness: TMS provides a sharp, inert reference point, ensuring high accuracy and reproducibility of chemical shift measurements across different instruments.

-

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve maximum homogeneity and lock onto the deuterium signal of the solvent.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 32 scans, 90° pulse angle, 2-second relaxation delay).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the chemical shifts and multiplicities.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: A standard proton-decoupled ¹³C NMR experiment is the logical choice here. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon environment. This simplification is essential for accurately counting the number of distinct carbons and identifying them based on their chemical shifts.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C9 (Aldehyde C=O) | 195 - 205 | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield.[5][8] |

| C6, C3 (Aromatic C-Substituted) | 140 - 150 | Aromatic carbons directly attached to alkyl groups are deshielded. |

| C1, C2, C4, C5 (Aromatic C-H) | 125 - 130 | Unsubstituted sp² hybridized carbons of the benzene ring appear in this characteristic range.[9] |

| C8 (α-CH₂) | 45 - 55 | This sp³ carbon is adjacent to the electron-withdrawing carbonyl group, shifting it downfield. |

| C7 (β-CH) | 35 - 45 | An sp³ hybridized methine carbon. |

| C12 (Isopropyl CH) | 30 - 40 | An sp³ hybridized methine carbon. |

| C13, C14 (Isopropyl CH₃) | 20 - 25 | sp³ hybridized methyl carbons. |

| C11 (β-CH₃) | 15 - 20 | An sp³ hybridized methyl carbon, typically appearing slightly upfield. |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[10][11] The principle is that molecular bonds vibrate at specific, quantifiable frequencies when they absorb infrared radiation.[10] For this molecule, the most critical diagnostic peaks will confirm the presence of the aldehyde and the aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~2820 and ~2720 | C-H Aldehydic Stretch | Medium, Sharp | These two peaks, often called a "Fermi doublet," are highly diagnostic for the C-H bond of an aldehyde group.[3][12] Their presence is a strong confirmation. |

| ~1725 | C=O Carbonyl Stretch | Strong, Sharp | This intense absorption is characteristic of a saturated aliphatic aldehyde.[4][12] Conjugation with the aromatic ring is too distant to significantly lower this frequency. |

| 3000 - 3100 | C-H Aromatic Stretch | Medium | Indicates C-H bonds on the sp² hybridized carbons of the benzene ring. |

| 2850 - 2960 | C-H Aliphatic Stretch | Strong | Corresponds to the stretching of C-H bonds on the sp³ hybridized carbons of the alkyl side chains. |

| ~1600, ~1475 | C=C Aromatic Ring Stretch | Medium | These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan.

-

Trustworthiness: A background scan is essential to subtract the IR absorptions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the analyte.

-

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio).

-

Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of the characteristic absorption bands listed above.

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.[13] Electron Ionization (EI) is the chosen method here as it is a "hard" ionization technique that reliably induces fragmentation, providing a rich spectrum for structural elucidation.[14]

The molecular weight of C₁₄H₂₀O is 204.31 g/mol . We expect the molecular ion peak (M⁺˙) at m/z = 204.

Predicted Mass Spectrometry Fragmentation

The fragmentation of beta-Methyl-3-(1-methylethyl)benzenepropanal will be dictated by the stability of the resulting carbocations.

-

Alpha (α) Cleavage: Cleavage of bonds adjacent to the carbonyl group is common for aldehydes.[15][16]

-

Loss of a hydrogen radical (•H) to give a stable acylium ion at m/z = 203 (M-1).[17]

-

Loss of the propyl chain (•C₃H₅O) is less likely, but cleavage of the Cα-Cβ bond can occur.

-

-

Benzylic Cleavage: The bond between Cβ (C7) and the benzene ring is a benzylic position. Cleavage here is highly favorable due to the formation of a resonance-stabilized benzylic carbocation.

-

Cleavage of the C6-C7 bond would lead to a fragment corresponding to the substituted benzene ring. The most significant fragmentation is often the loss of the aldehyde-containing side chain to form a stable benzylic cation. Loss of the C₄H₇O side chain (mass 71) would result in a fragment at m/z = 133 .

-

A subsequent rearrangement to a highly stable tropylium ion is also possible.

-

-

Loss of Isopropyl Group: Cleavage of the isopropyl group (mass 43) from the aromatic ring is another probable pathway, leading to a fragment at m/z = 161 (M-43).

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (1 µL) of the solution into the GC inlet. The compound will be vaporized and separated from any impurities on a capillary column (e.g., DB-5ms). The retention time is a characteristic property of the compound under specific GC conditions.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.[14]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The detector counts the number of ions at each m/z value, generating a mass spectrum that is a plot of relative abundance versus m/z.

Conclusion: An Integrated Approach

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from these distinct but complementary methods.

-

IR Spectroscopy rapidly confirms the presence of the key aldehyde (C=O at ~1725 cm⁻¹, C-H at ~2720/2820 cm⁻¹) and aromatic functionalities.

-

Mass Spectrometry provides the molecular weight (M⁺˙ at m/z 204) and a fragmentation pattern (key fragments at m/z 203, 161, 133) consistent with the proposed benzylic and alkyl-substituted structure.

-

NMR Spectroscopy delivers the definitive proof. ¹³C NMR confirms the presence of 14 unique carbons, including the downfield aldehyde carbon. ¹H NMR reveals the precise connectivity and spatial relationships of all 20 protons, from the characteristic aldehyde triplet to the septet/doublet pattern of the isopropyl group and the complex multiplets of the aromatic and chiral centers.

Together, these techniques provide a self-validating system, leading to the unambiguous structural elucidation of beta-Methyl-3-(1-methylethyl)benzenepropanal.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

Solubility of Things. (n.d.). Principles of IR Spectroscopy. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Microbe Notes. (2022). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). Benzenepropanal, beta-methyl-3-(1-methylethenyl)-. Retrieved from [Link]

-

IntechOpen. (2022). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Montclair State University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Longdom Publishing. (2022). Mass Spectrometry Principle and its Applications. Retrieved from [Link]

-

Slideshare. (n.d.). IR SPECTROSCOPY. Retrieved from [Link]

-

IQ-USP. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Retrieved from [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

-

Whitman College. (2008). GCMS Section 6.11.4. Retrieved from [Link]

-

PubChem. (n.d.). Benzenepropanal. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. iq.usp.br [iq.usp.br]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. microbenotes.com [microbenotes.com]

- 12. orgchemboulder.com [orgchemboulder.com]